Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

Lipophilicity Membrane permeability CNS drug design

tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate (CAS 287952-08-3) is a Boc-protected piperidine ether bearing a para-trifluoromethylphenoxy substituent at the 4-position. Its computed XlogP is 4.2, topological polar surface area (TPSA) is 38.8 Ų, and it possesses 6 hydrogen-bond acceptor atoms with zero hydrogen-bond donors, placing it in a moderately lipophilic physicochemical space suitable for CNS-targeted or intracellular target drug discovery.

Molecular Formula C17H22F3NO3
Molecular Weight 345.36 g/mol
CAS No. 287952-08-3
Cat. No. B1602978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
CAS287952-08-3
Molecular FormulaC17H22F3NO3
Molecular Weight345.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-14(9-11-21)23-13-6-4-12(5-7-13)17(18,19)20/h4-7,14H,8-11H2,1-3H3
InChIKeySBDIGZAKUAGTCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate (CAS 287952-08-3): Physicochemical Baseline and Procurement-Relevant Identity


tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate (CAS 287952-08-3) is a Boc-protected piperidine ether bearing a para-trifluoromethylphenoxy substituent at the 4-position. Its computed XlogP is 4.2, topological polar surface area (TPSA) is 38.8 Ų, and it possesses 6 hydrogen-bond acceptor atoms with zero hydrogen-bond donors, placing it in a moderately lipophilic physicochemical space suitable for CNS-targeted or intracellular target drug discovery [1]. The compound has a predicted boiling point of 390.1 °C at 760 mmHg and a density of 1.2 g/cm³ . As a protected intermediate, it serves as a modular building block in multiparameter lead optimization, where the Boc group enables late-stage piperidine N–H unmasking under mild acidic conditions without perturbing the acid-sensitive 4-aryloxy ether linkage .

Why Generic Substitution of tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate Fails: The Quantifiable Cost of Uninformed Analog Selection


In-class piperidine ethers bearing different aryl substitution or protection states are not functionally interchangeable. The para-CF₃ substitution on the phenoxy ring increases computed XlogP by 0.9 log units (from 3.3 to 4.2) relative to the unsubstituted phenoxy analog , a shift that directly alters membrane permeability, metabolic stability, and off-target binding profiles. Conversely, replacing –CF₃ with –OCF₃ (XlogP 4.5) adds 0.3 log units of lipophilicity and increases TPSA from 38.8 to 48.0 Ų [1], which can reduce BBB penetration and increase susceptibility to P-glycoprotein efflux. The Boc protecting group is equally critical: its removal yields the free secondary amine (CAS 287952-09-4), which is chemically reactive, hygroscopic, and incompatible with downstream reactions requiring N-protection, such as sulfonylation or reductive amination used in the MMP inhibitor series [2]. Substituting any of these parameters without quantitative justification introduces uncontrolled variables into SAR studies, pharmacokinetic profiling, and scale-up reproducibility.

Product-Specific Quantitative Differentiation Evidence for tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate (CAS 287952-08-3)


Lipophilicity Gain Over Non-Fluorinated Analog: ΔXlogP +0.9 Drives Membrane Permeability Differentiation

The para-CF₃ substituent increases computed lipophilicity by ΔXlogP = +0.9 (27% increase) relative to the unsubstituted phenoxy analog, tert-butyl 4-phenoxypiperidine-1-carboxylate (CAS 155989-69-8), which has XlogP = 3.3 . The target compound's XlogP of 4.2 [1] falls within the optimal range (3–5) for passive blood-brain barrier penetration, whereas the non-fluorinated analog at XlogP 3.3 is below the generally accepted CNS drug-like lower bound, potentially reducing brain exposure in neurological target programs. This difference is material: a ΔlogP of 0.9 corresponds to a theoretical ~8-fold difference in octanol/water partition coefficient, directly impacting in vivo distribution volume.

Lipophilicity Membrane permeability CNS drug design

Lipophilicity Fine-Tuning: para-CF₃ Occupies Intermediate logP Window Between Non-Fluorinated and para-OCF₃ Analogs

The target compound (XlogP = 4.2, TPSA = 38.8 Ų) [1] sits at an intermediate lipophilicity position within the para-substituted phenoxy piperidine series. The para-OCF₃ analog (CAS 287952-66-3) has a higher XLogP3 of 4.5 and TPSA of 48.0 Ų [2], while the non-fluorinated analog has XlogP = 3.3 . This positions the para-CF₃ compound as a balanced choice: it provides the metabolic stability benefits of fluorine substitution without the excessive lipophilicity (+0.3 ΔlogP beyond CF₃) and increased polar surface area (+9.2 Ų) of the OCF₃ analog, both of which can negatively impact solubility and oral bioavailability.

Lipophilic ligand efficiency logP optimization ADME tuning

High-Yielding Mitsunobu Synthesis Protocol (90% Yield) Enables Reliable Scale-Up and Reproducibility

The target compound is accessible via a room-temperature Mitsunobu etherification between 4-(trifluoromethyl)phenol and tert-butyl 4-hydroxypiperidine-1-carboxylate using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF, delivering a 90% isolated yield after column chromatography . This is substantially higher than the alternative Cs₂CO₃-mediated SNAr coupling of N-Boc-4-piperidinol with 4-fluorobenzotrifluoride at 120 °C, which yields the identical intermediate but requires prolonged heating and typically gives lower throughput [1]. The Mitsunobu protocol's mild conditions (20 °C, 16 h) preserve the acid-labile Boc group and minimize byproduct formation, making it the preferred route for procurement specifications and in-house scale-up.

Synthetic methodology Process chemistry Scale-up

Boc Protection Enables Convergent Synthesis Strategies: Differentiation from Free Amine Analog (CAS 287952-09-4)

The Boc-protected target compound (CAS 287952-08-3) is chemically stable at ambient temperature under anhydrous conditions and can be stored for extended periods, whereas the corresponding free amine, 4-(4-(trifluoromethyl)phenoxy)piperidine (CAS 287952-09-4 as HCl salt), is hygroscopic, nucleophilic, and prone to oxidative degradation [1]. The Boc group is quantitatively removed under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to liberate the free amine, enabling late-stage diversification through sulfonylation, acylation, or reductive amination without premature N–H reactivity. This modularity was exploited in the Barta MMP inhibitor series, where intermediate (III) (the target compound) was Boc-deprotected to piperidine (IV) and subsequently sulfonylated to yield the key arylhydroxamate sulfonamide MMP-2/MMP-13 inhibitors [2]. Attempting to procure the free amine directly forfeits this synthetic flexibility and introduces storage stability risks.

Protecting group strategy Convergent synthesis Intermediate stability

para-CF₃ Substitution Validated in MMP-2/MMP-13 Inhibitor Lead Series: Structural Basis for Target Engagement

The target compound served as the critical Boc-protected intermediate (III) in the synthesis of a series of MMP-1-sparing arylhydroxamate sulfonamide inhibitors with activity against MMP-2 and MMP-13, as reported by Barta et al. (2001) [1]. In this program, coupling of N-Boc-4-piperidinol with 4-fluorobenzotrifluoride under Cs₂CO₃ conditions yielded the target compound (III), which after Boc deprotection to piperidine (IV) and subsequent sulfonylation produced the active pharmacophore. The para-CF₃ substituent on the phenoxy ring was specifically selected through SAR exploration; the cited review notes that the ortho-fluoro substitution pattern on the aryl hydroxamic acid together with the 4-(trifluoromethyl benzyloxy)-piperidine moiety conferred higher potency and 4-fold MMP-2 selectivity over MMP-13 [2]. This directly validates the para-CF₃ substitution as a deliberate design element rather than an arbitrary choice, and distinguishes it from meta- or ortho-CF₃ positional isomers that would yield different potency and selectivity profiles.

Matrix metalloproteinase MMP inhibitor Structure-activity relationship

Patent-Backed Synthetic Protocol with Defined Purity Benchmarks Supports Procurement Quality Specifications

The synthesis of the target compound is documented in patent WO2020/154571 with a reported 90% yield and characterization by LCMS (ESI) m/z: 290.1 [M-56+H]⁺ (corresponding to loss of the tert-butyl group) . Commercial suppliers routinely offer this compound at ≥97% purity (HPLC) with MDL number MFCD09861988 [1]. The compound's molecular identity is unambiguously defined by InChI Key SBDIGZAKUAGTCO-UHFFFAOYSA-N , enabling precise cross-referencing across vendor catalogs. For procurement purposes, the combination of a patent-documented synthetic route, defined LCMS characterization, and established purity benchmarks (≥97%) provides a verifiable quality specification that is not uniformly available for less common positional isomers or custom-synthesized analogs.

Quality control Procurement specification Patent intermediate

Best Research and Industrial Application Scenarios for tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate (CAS 287952-08-3)


CNS-Penetrant Lead Optimization Requiring Balanced logP (3–5) with Moderate TPSA

The compound's XlogP of 4.2 and TPSA of 38.8 Ų [1] place it within the favorable physicochemical space for passive BBB penetration. In CNS drug discovery programs targeting GPCRs (e.g., dopamine D3 receptor), ion channels, or kinases, this intermediate provides a pre-optimized aryloxy piperidine scaffold with appropriate lipophilicity for brain exposure, avoiding the suboptimal logP of the non-fluorinated analog (XlogP 3.3) and the excessive TPSA of the OCF₃ analog (48.0 Ų) [2]. Late-stage Boc deprotection enables parallel library synthesis of N-substituted analogs for CNS SAR exploration.

Matrix Metalloproteinase (MMP-2/MMP-13) Inhibitor Development with Selectivity Requirements

The target compound was the key Boc-protected intermediate in the Barta et al. MMP inhibitor series, where the para-CF₃ aryloxy piperidine scaffold contributed to MMP-2 selectivity over MMP-13 (4-fold) and oral efficacy in animal models [3]. Research groups pursuing MMP inhibitors for oncology, arthritis, or cardiovascular indications can use this intermediate to access the validated arylhydroxamate sulfonamide chemotype, with the Boc group enabling modular diversification of the sulfonamide moiety. The documented synthetic route through this intermediate has established in vivo proof-of-concept in murine tumor growth inhibition and rat left-ventricular hypertrophy models.

Multi-Step Convergent Synthesis Requiring Orthogonal N-Protection Strategy

The Boc protecting group provides orthogonal stability to a wide range of reaction conditions (nucleophilic substitution, Mitsunobu coupling, metalation) while being quantitatively removable under mild acidic conditions [4]. This makes the compound ideal as a central intermediate in convergent synthetic strategies where the piperidine nitrogen must remain protected during aryl ether formation and subsequent functional group manipulations. The 90% Mitsunobu yield and patent-documented protocol further support its use in milligram-to-multigram scale synthesis campaigns, reducing the need for custom process development.

Procurement of Defined-Quality Building Block for Fragment-Based or DNA-Encoded Library Synthesis

With MDL number MFCD09861988, InChI Key SBDIGZAKUAGTCO-UHFFFAOYSA-N, and commercially available purity of ≥97% (HPLC) [5], this compound meets the identity and purity specifications required for incorporation into fragment-based screening libraries or DNA-encoded chemical libraries (DEL). The para-CF₃ substituent provides a fluorinated probe for ¹⁹F NMR-based fragment screening, while the Boc-protected piperidine nitrogen serves as a diversification point for library synthesis. Procurement of this well-characterized building block avoids the quality assurance burden associated with custom-synthesized positional isomers.

Quote Request

Request a Quote for tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.